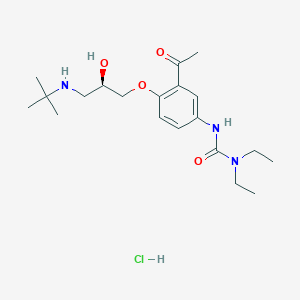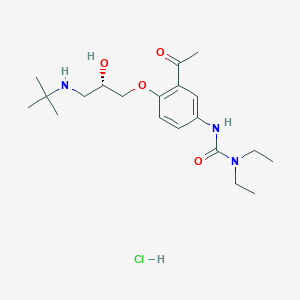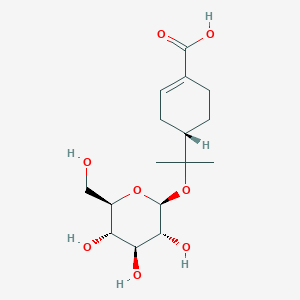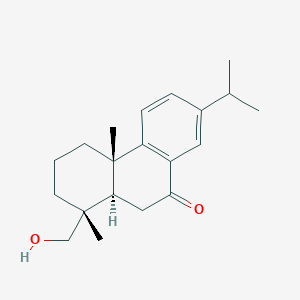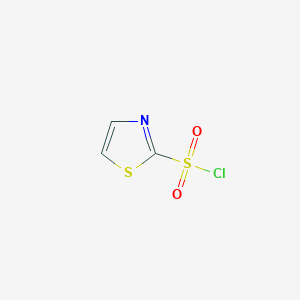
2-Thiazolesulfonyl chloride
Overview
Description
2-Thiazolesulfonyl chloride is an organic compound utilized in the synthesis of diverse organic molecules. It plays a significant role in the preparation of substituted thiazolesulfonamides, which find application as antiglaucoma agents .
Synthesis Analysis
2-Thiazolesulfonyl chloride can be synthesized through several methods. One convenient method involves the use of p-Toluenesulfonyl chloride (TsCl)/NaOH as a reagent combination for the synthesis of 2-amino-oxa- or 2-amino-thiazolidines from N-(2-hydroxyethyl)-thioureas. Another method involves the reaction of thiazole with n-butyllithium and sulfur dioxide, followed by the addition of N-chloro-succinimide .Molecular Structure Analysis
The molecular structure of 2-Thiazolesulfonyl chloride and its derivatives can be extensively studied through spectroscopic techniques such as FT-IR, NMR, UV-vis, and X-ray crystallography. These techniques provide detailed insights into the molecular geometry, bonding, and electronic structure, which are crucial for understanding the chemical behavior of these compounds.Chemical Reactions Analysis
2-Thiazolesulfonyl chloride participates in a range of chemical reactions, highlighting its reactivity and utility in organic synthesis. For example, the reaction of 2-(Benzenesulfonyl)-5-(p-chlorobenzenesulfonyl)-4-tosyl-1,3-thiazole with O-, N-, S-, and C-nucleophiles showcases its electrophilic nature and its potential to undergo nucleophilic substitution at various centers of the thiazole ring.Physical And Chemical Properties Analysis
2-Thiazolesulfonyl chloride has a molecular weight of 183.6 g/mol. It is a water-soluble, colorless solid that exhibits insolubility in most organic solvents . The boiling point is predicted to be 328.5±25.0 °C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Thiazolesulfonyl chloride is used in the synthesis of heterocyclic compounds . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They are seen in many natural and synthetic products, including pharmaceuticals and dyestuffs.
Preparation of Sulfur-Containing Compounds
This compound serves as a valuable reagent in the preparation of sulfur-containing compounds . Sulfur-containing compounds are important in a variety of fields, including pharmaceuticals, agrochemicals, and materials science.
Production of Pharmaceuticals
2-Thiazolesulfonyl chloride is used in the production of pharmaceuticals . Many drugs contain sulfur, and this compound can be used to introduce sulfur into these drugs.
Production of Agrochemicals
Agrochemicals, such as pesticides and fertilizers, often contain sulfur. 2-Thiazolesulfonyl chloride can be used in the synthesis of these agrochemicals .
Synthesis of Thiazolo[3,2-a]pyrimidines
Thiazolo[3,2-a]pyrimidines are synthesized using 2-Thiazolesulfonyl chloride . These compounds have demonstrated high antitumor, antibacterial, and anti-inflammatory activities .
Synthesis of 2-Substituted Derivatives
2-Thiazolesulfonyl chloride is used in the synthesis and chemical properties of their 2-substituted derivatives . These derivatives have various applications in medicinal chemistry.
Safety And Hazards
2-Thiazolesulfonyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1,3-thiazole-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNO2S2/c4-9(6,7)3-5-1-2-8-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJQWMUBCRPGDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468861 | |
| Record name | 2-THIAZOLESULFONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiazolesulfonyl chloride | |
CAS RN |
100481-09-2 | |
| Record name | 2-THIAZOLESULFONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


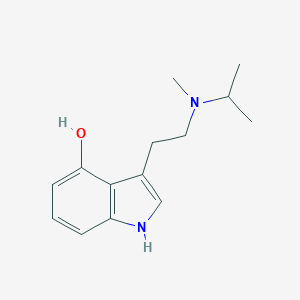
![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B29964.png)
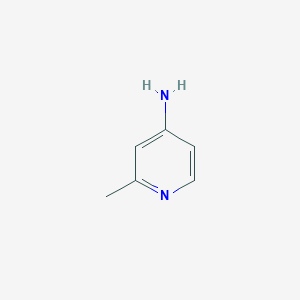

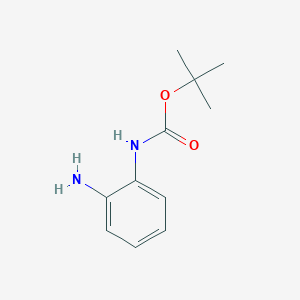
![(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B29977.png)
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde](/img/structure/B29979.png)
![Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B29980.png)
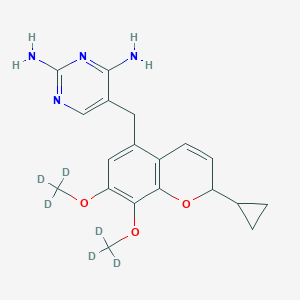
![9H-Pyrido[2,3-b]indol-4-amine](/img/structure/B29998.png)
